1-Chloro-2-[(4-fluorophenyl)sulfanylmethyl]benzene
CAS No.:
Cat. No.: VC13537718
Molecular Formula: C13H10ClFS
Molecular Weight: 252.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10ClFS |
|---|---|
| Molecular Weight | 252.73 g/mol |
| IUPAC Name | 1-chloro-2-[(4-fluorophenyl)sulfanylmethyl]benzene |
| Standard InChI | InChI=1S/C13H10ClFS/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8H,9H2 |
| Standard InChI Key | ZUHUZKANAXBJNU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CSC2=CC=C(C=C2)F)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)CSC2=CC=C(C=C2)F)Cl |
Introduction
1-Chloro-2-[(4-fluorophenyl)sulfanylmethyl]benzene is a complex organic compound with a molecular formula of C13H10ClFS. It is classified as a specialty material and is known by several synonyms, including (2-Chlorobenzyl)(4-fluorophenyl)sulfane and 1-{[(2-chlorophenyl)methyl]sulfanyl}-4-fluorobenzene . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and properties.
Synthesis and Applications
The synthesis of 1-Chloro-2-[(4-fluorophenyl)sulfanylmethyl]benzene typically involves the reaction of appropriate benzyl halides with 4-fluorophenylthiol in the presence of a base. This process allows for the formation of the sulfanylmethyl linkage, which is crucial for its chemical properties and applications .
This compound is used in various chemical and pharmaceutical applications, including as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable precursor for compounds with specific biological activities.
Safety and Handling
Handling 1-Chloro-2-[(4-fluorophenyl)sulfanylmethyl]benzene requires caution due to its potential chemical reactivity. It is advisable to consult a Safety Data Sheet (SDS) for detailed safety information, including proper handling, storage, and disposal procedures .
Research Findings
Research on 1-Chloro-2-[(4-fluorophenyl)sulfanylmethyl]benzene is limited, but it is part of broader studies on sulfanylmethyl compounds. These compounds are of interest due to their potential biological activities and applications in organic synthesis. Further research could explore its reactivity and potential uses in pharmaceutical chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume